molecular formula C15H14N2O3 B3930450 N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3930450
M. Wt: 270.28 g/mol
InChI Key: NIIZZBGGPNIYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in the early 2000s and has since been used in various scientific research applications.

Mechanism of Action

N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist for the CB1 receptor, binding to the receptor and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting a potential role in the treatment of obesity. It has also been shown to have analgesic effects and to reduce anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific manipulation of this receptor without affecting other receptors or physiological processes. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dosage and administration method.

Future Directions

There are several future directions for the use of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. One potential direction is the development of novel CB1 receptor antagonists with improved selectivity and efficacy. Another direction is the investigation of the role of the CB1 receptor in various physiological processes and disorders, such as pain, anxiety, and addiction. Additionally, this compound may be used in combination with other compounds to identify potential therapeutic targets for these disorders.

Scientific Research Applications

N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist for the CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has been used to study the role of the CB1 receptor in these processes and to identify potential therapeutic targets for various disorders.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(17-9-11-4-3-7-16-8-11)14-10-19-12-5-1-2-6-13(12)20-14/h1-8,14H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZZBGGPNIYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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